(R)-N-(1-phenylethyl)acetamide

Descripción general

Descripción

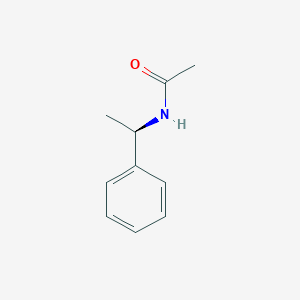

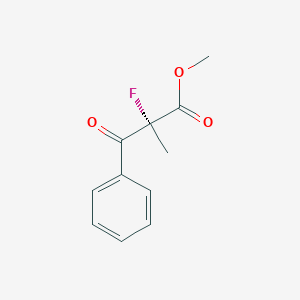

“®-N-(1-phenylethyl)acetamide” is an N-(1-phenylethyl)acetamide that has R configuration. It is functionally related to a (1R)-1-phenylethanamine. It is an enantiomer of a (S)-N-acetyl-1-phenylethylamine .

Molecular Structure Analysis

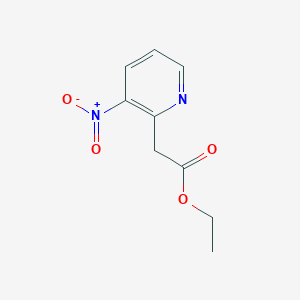

The molecular formula of “®-N-(1-phenylethyl)acetamide” is C10H13NO . The InChI code is InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 . The molecular weight is 163.22 g/mol .Physical And Chemical Properties Analysis

The computed properties of “®-N-(1-phenylethyl)acetamide” include a molecular weight of 163.22 g/mol, XLogP3-AA of 1.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, and a Topological Polar Surface Area of 29.1 Ų .Aplicaciones Científicas De Investigación

Organic Synthesis

“®-(+)-1-Phenylethylamine” is used in organic synthesis . It’s a primary amine, which means it can participate in a variety of reactions, including condensation reactions, acylation, and more .

Resolution of Racemates

This compound is used for the resolution of racemates in synthesis . Racemates are mixtures of enantiomers, and their resolution is a key step in the production of enantiomerically pure compounds .

Derivatisation of Alcohols

“®-1-phenylethyl isocyanate” is used in the derivatisation of alcohols . This process is used to modify the chemical structure of alcohols, often to improve their reactivity or to protect them during synthesis .

Derivatisation of Thiocarbamates

This compound is also used in the derivatisation of thiocarbamates . Thiocarbamates are a class of compounds that have many uses, including as pesticides and in rubber processing .

Derivatisation of Hydroxy Fatty Acids

“®-1-phenylethyl isocyanate” is used in the derivatisation of hydroxy fatty acids . This can be useful in the study of these compounds, as it can improve their stability or change their physical properties .

Inhibition of BP-DNA Adducts

Interestingly, “®-1-phenylethyl isocyanate” has been found to moderately inhibit BP-DNA adducts . These are a type of DNA damage caused by benzo[a]pyrene, a carcinogenic compound found in cigarette smoke and charred food .

Mecanismo De Acción

Target of Action

It is known that the compound is used for the resolution of racemates in synthesis . This suggests that it may interact with a variety of molecular targets depending on the specific context of the chemical reaction.

Mode of Action

It is known to be involved in the resolution of racemates, indicating that it may interact with its targets to facilitate the separation of enantiomers

Biochemical Pathways

It’s worth noting that the compound is a higher-energy tautomer of acetamide . Tautomers are isomers that can quickly convert from one form to another, indicating that ®-N-(1-phenylethyl)acetamide could potentially influence a variety of biochemical pathways through its tautomeric transformations.

Result of Action

As a higher-energy tautomer of acetamide, it is likely to be involved in a variety of chemical reactions, potentially leading to diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of ®-N-(1-phenylethyl)acetamide are likely to be influenced by a variety of environmental factors. These could include the specific conditions of the chemical reaction in which it is used, such as temperature, pH, and the presence of other reactants .

Propiedades

IUPAC Name |

N-[(1R)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352838 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(1-phenylethyl)acetamide | |

CAS RN |

36283-44-0 | |

| Record name | N-[(1R)-1-phenylethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using immobilized lipase for the synthesis of (R)-N-(1-phenylethyl)acetamide?

A1: Immobilized lipase offers several advantages over traditional chemical synthesis methods for producing (R)-N-(1-phenylethyl)acetamide. [, ]

- Enhanced Enantioselectivity: Lipases exhibit high enantioselectivity, meaning they can selectively catalyze the formation of a specific enantiomer (in this case, the (R)-enantiomer). This is crucial for obtaining a product with high purity and desired biological activity. [, ]

- Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH), minimizing the formation of unwanted byproducts and reducing energy consumption compared to harsher chemical synthesis methods. []

- Catalyst Reusability: Immobilizing the lipase on a solid support allows for easy separation from the reaction mixture and enables its reuse, improving process efficiency and reducing costs. [, ]

Q2: How does the choice of support material impact the catalytic activity of immobilized lipase in the synthesis of (R)-N-(1-phenylethyl)acetamide?

A2: The support material plays a crucial role in immobilizing lipase while preserving its activity and enantioselectivity. [, ] The research highlights the use of magnetic chitosan microspheres (Fe3O4-CTS) as a support material. [, ]

- Biocompatibility: Chitosan is a biocompatible and biodegradable polymer, making it suitable for enzyme immobilization. []

- Magnetic Properties: The incorporation of magnetic Fe3O4 nanoparticles facilitates easy separation and recovery of the immobilized lipase using an external magnet. []

- Surface Functionalization: Chitosan can be easily functionalized to introduce specific groups that enhance lipase immobilization and improve its stability and activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)

![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)